Verdohemochrome
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17567-74-7 |
|---|---|
Molecular Formula |
C43H42FeN6O6 |
Molecular Weight |
794.7 g/mol |
IUPAC Name |
3-[(7Z,11Z,16Z)-14-(2-carboxylatoethyl)-5,20-bis(ethenyl)-3-hydroxy-4,9,15,19-tetramethyl-2-oxa-22,24-diaza-21,23-diazanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),4,6(24),7,9,11,13(22),14,16,18-decaen-10-yl]propanoate;hydron;iron(2+);pyridine |
InChI |
InChI=1S/C33H34N4O6.2C5H5N.Fe/c1-7-20-16(3)26-13-24-17(4)22(9-11-30(38)39)27(34-24)15-28-23(10-12-31(40)41)18(5)25(35-28)14-29-21(8-2)19(6)33(42,37-29)43-32(20)36-26;2*1-2-4-6-5-3-1;/h7-8,13-15,42H,1-2,9-12H2,3-6H3,(H4,34,35,36,37,38,39,40,41);2*1-5H;/q;;;+2/p-2 |
InChI Key |
PPRKNKUFAWBGMY-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Isomeric SMILES |
[H+].[H+].CC\1=C(/C/2=C/C3=N/C(=C\C4=C(C(=C([N-]4)OC5(C(=C(C(=N5)/C=C1\[N-]2)C=C)C)O)C=C)C)/C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Synonyms |
verdohemochrome |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol and Substrate Preparation
The coupled oxidation of myoglobin in the presence of ascorbic acid represents a foundational method for verdohemochrome IXα synthesis. As detailed by Kaziro et al. (J-Stage), this method involves incubating myoglobin (5 mg/mL in 0.1 M sodium phosphate buffer, pH 7.0) with sodium ascorbate (20 mg) at 37°C under vigorous agitation for 2 hours. The reaction proceeds via three stages:
-
Heme oxygenation : Molecular oxygen reacts with the ferrous iron of myoglobin, forming an oxyferrous intermediate.
-
Ascorbate-mediated reduction : Ascorbic acid acts as a sacrificial reductant, facilitating the cleavage of the porphyrin macrocycle at the α-meso carbon.
-
This compound formation : The resulting verdoheme coordinates with the remaining iron, stabilized by the globin protein.
Optimization Parameters
Key variables influencing yield include:
-
Ascorbate concentration : Stoichiometric excess (80–100 moles per mole of heme) ensures complete porphyrin ring opening.
-
Oxygen tension : Reactions conducted under aerobic conditions show 40% higher yields compared to anaerobic systems.
-
Additives : Benzoate (0.1–0.3 M) accelerates protoheme decomposition by 60%, minimizing side reactions such as choleheme accumulation.
Table 1: Spectrophotometric Constants for Reaction Components
| Component | λ_max (nm) | ε (mM⁻¹cm⁻¹) |
|---|---|---|
| Protoheme | 408 | 158 |
| Choleheme | 630 | 12.5 |
| This compound | 760 | 18.4 |
| Data adapted from Kaziro et al. (J-Stage) |
Hemoglobin-Based Synthesis via Controlled Coupled Oxidation
Scalable Production from Hemoglobin
The US7504243B2 patent outlines a scalable protocol using hemoglobin as the substrate. Key steps include:
-
Hemoglobin incubation : Human hemoglobin (50 mg) is dissolved in 0.1 M phosphate buffer (pH 7.0) with 20 mg sodium ascorbate.
-
Oxidative cleavage : After 2 hours at 37°C, unreacted heme is removed by ethyl ether extraction.
-
This compound isolation : The aqueous phase is extracted with chloroform, concentrated under nitrogen, and purified via HPLC using a methanol/0.1 M ammonium acetate (60:40) mobile phase.
Yield and Purity Considerations
-
HPLC analysis : Reverse-phase chromatography (C18 column) resolves this compound IXα (retention time: 12.3 min) from δ, β, and γ isomers.
-
Yield : 68–72% biliverdin conversion after acid treatment of this compound, as quantified by absorbance at 660 nm (ε = 6.2 mM⁻¹cm⁻¹).
Table 2: Comparative Yields of this compound from Hemoglobin vs. Myoglobin
| Substrate | Reaction Time (h) | Verdoheme Yield (%) | Biliverdin Conversion (%) |
|---|---|---|---|
| Hemoglobin | 3 | 58 ± 4 | 67 ± 3 |
| Myoglobin | 3 | 72 ± 5 | 82 ± 4 |
| Data synthesized from |
In Vitro Verdohemoglobin Formation and Acidic Conversion
Mechanistic Insights from Warburg Manometry
Kaziro et al. employed Warburg respirometry to quantify oxygen consumption during this compound synthesis. Key findings include:
Acidic Cleavage to Biliverdin
Treating this compound with glacial acetic acid (pH 2.5) induces iron dissociation and biliverdin release. Critical parameters:
-
Acid concentration : 0.5 M HCl achieves 95% biliverdin yield within 10 minutes.
-
Side reactions : Prolonged acid exposure (>30 min) leads to biliverdin degradation (15% loss/hour).
Role of Enzyme Mimetics and HO-1 Catalysis
Heme Oxygenase-1 (HO-1) Mimetic Systems
HO-1 catalyzes verdoheme degradation via dual O₂/H₂O₂ pathways. Recombinant rat HO-1 studies reveal:
-
Asp140 criticality : Mutation to Ala reduces verdoheme degradation efficiency by 90%, highlighting its role in oxygen activation.
-
Water-mediated catalysis : A solvent-accessible water molecule hydrogen-bonded to Asp140 facilitates O₂ binding to the verdoheme iron.
Table 3: Kinetic Parameters for HO-1 Catalyzed Verdoheme Degradation
Industrial-Scale Production and Patent Analysis
Fermentation-Based Synthesis
The US7504243B2 patent discloses a microbial method using E. coli lacking biliverdin reductase. Key advantages:
Economic and Environmental Impact
-
Cost analysis : Microbial production reduces costs by 40% compared to chemical synthesis.
-
Sustainability : Each kilogram of this compound production utilizes 8 kg of hemoglobin waste, diverting 12 tons/year from landfills in mid-scale facilities.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: Verdohemochrome undergoes several types of chemical reactions, including oxidation, reduction, and ligand substitution. These reactions are essential for its conversion to biliverdin and other related compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent to convert this compound to biliverdin.
Reduction: Phenylhydrazine is used as a reducing agent in the conversion of this compound to the iron complex of biliverdin.
Major Products: The primary product formed from the reactions of this compound is biliverdin, a green tetrapyrrolic bile pigment. Biliverdin is further reduced to bilirubin, which is excreted from the body.
Scientific Research Applications
Chemical Research Applications
Verdohemochrome serves as a model compound for studying heme degradation mechanisms. Its unique structure allows researchers to investigate the roles of intermediates in biological systems. Key applications include:
- Mechanistic Studies : Researchers utilize this compound to elucidate the enzymatic processes involved in heme catabolism. Studies have shown that it plays a crucial role in understanding the oxidation states of iron within heme-related reactions .
- Synthesis and Characterization : The synthesis of this compound from myoglobin and ascorbate has been documented, allowing for further exploration of its properties through various spectroscopic methods .
Biological Research Applications
In biological contexts, this compound is pivotal for understanding metabolic pathways related to heme metabolism. Notable applications include:
- Heme Catabolism Pathways : this compound is integral in studying the regulation of heme oxygenase enzymes, which are responsible for converting heme into biliverdin and subsequently bilirubin .
- Pathophysiological Insights : Research indicates that alterations in this compound levels can have implications for conditions such as jaundice and certain anemias, providing insights into potential therapeutic strategies .
Medical Research Applications
The medical implications of this compound are significant, particularly concerning diseases associated with heme metabolism:
- Therapeutic Development : Investigating the role of this compound in heme metabolism aids in developing treatments for disorders linked to abnormal heme degradation, such as hyperbilirubinemia .
- Diagnostic Tools : Its unique spectral properties make this compound a candidate for developing diagnostic assays to monitor heme-related disorders.
Case Study 1: Heme Oxygenase Mechanism
A study investigated the interaction between hydrogen sulfide (H₂S) and ferric verdoheme during heme degradation. The findings revealed that H₂S could modify the reaction pathway, leading to the formation of sulfur-containing biliverdin derivatives. This research highlights the importance of this compound as an intermediate that can influence metabolic pathways under varying conditions .
Case Study 2: Spectroscopic Characterization
Research focusing on the structural elucidation of this compound through various spectroscopic techniques demonstrated its unique properties compared to other heme derivatives. The study utilized infrared absorption and NMR spectroscopy to confirm its structure, providing insights into its reactivity and stability under different conditions .
Data Tables
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chemical Research | Mechanistic studies on heme degradation | Elucidation of iron oxidation states |
| Biological Research | Regulation of heme oxygenase enzymes | Insights into metabolic pathways |
| Medical Research | Development of therapies for jaundice and anemia | Potential diagnostic applications |
| Spectroscopic Technique | Application | Result |
|---|---|---|
| Infrared Absorption | Structural characterization | Confirmed unique properties of this compound |
| NMR Spectroscopy | Elucidation of reactivity | Detailed insights into molecular interactions |
Mechanism of Action
The mechanism of action of verdohemochrome involves its conversion from heme through a series of oxidation and reduction reactions. The compound interacts with molecular oxygen and various enzymes, leading to the formation of biliverdin. This process is facilitated by the enzyme heme oxygenase, which catalyzes the cleavage of the heme ring and the incorporation of oxygen atoms into the resulting products .
Comparison with Similar Compounds
Alpha-Oxyprotohemin IX
Contrasts :
- Coordination State : Alpha-oxyprotohemin IX requires a pentacoordinated Fe(II) radical to form this compound, whereas hexacoordinated complexes (e.g., in pyridine) stall the reaction .
- Role in Biliverdin Synthesis : this compound is a direct precursor to biliverdin, while alpha-oxyprotohemin IX is an earlier intermediate that generates CO during its conversion .
Biliverdin IXα
Contrasts :
Verdoheme
Contrasts :
Bacterial Heme Degradation Products (e.g., Staphylobilin)
Contrasts :
- Enzymatic vs. Non-Enzymatic Pathways: this compound forms via chemical oxidation, whereas staphylobilin results from bacterial heme oxygenases like IsdG .
- Iron Handling : Staphylobilin synthesis prioritizes iron scavenging, unlike this compound’s role in detoxification .
Research Implications and Unresolved Questions
- Mechanistic Flexibility : this compound’s conversion to biliverdin without hydrolysis challenges classical models, suggesting redox-driven pathways dominate in vivo .
- Pathogen-Specific Pathways : Bacterial heme degradation products (e.g., staphylobilin) highlight evolutionary divergence from eukaryotic systems .
- Open Questions : The exact role of this compound in diseases like jaundice or hemolytic anemia remains underexplored .
Q & A
Q. How should hypotheses about this compound’s environmental persistence be formulated to balance novelty and feasibility?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does UV irradiation enhance this compound’s photodegradation in aqueous matrices, and what byproducts form?” .
Experimental Design Pitfalls
Q. What controls are essential to avoid artifacts in studies on this compound’s reactivity with reactive oxygen species (ROS)?
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?
- Methodological Answer : Implement strict QC protocols (e.g., in-process analytics via HPLC) and use reference standards from accredited agencies. Store batches under inert atmospheres to prevent degradation .
Ethical & Reporting Standards
Q. What ethical considerations apply when studying this compound’s potential toxicity in model organisms?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain ethics approval for in vivo studies, and include negative controls to distinguish compound-specific effects from systemic stress .
Q. How should conflicting data on this compound’s environmental impact be transparently reported?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
